molecular formula C14H17BrN4O B2531912 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide CAS No. 2034460-63-2

2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

Cat. No.: B2531912
CAS No.: 2034460-63-2
M. Wt: 337.221
InChI Key: JATYKSOOTXPNTL-UHFFFAOYSA-N
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Description

2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a bromo group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the triazole ring:

    Amidation: The final step involves the formation of the benzamide by reacting the appropriate amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the CuAAC reaction and employing safer bromination methods to handle large quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The triazole ring and other functional groups can participate in redox reactions under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the bromo group.

    Oxidation/Reduction: Modified triazole derivatives or reduced amide functionalities.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole and benzamide moieties, which are known for their biological activities.

    Chemical Biology: Utilized in studying protein-ligand interactions and as a probe in biochemical assays.

    Materials Science: Employed in the synthesis of novel polymers and materials with specific properties.

    Industrial Applications: Used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-methylbenzamide
  • N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide
  • 2-bromo-N-(1H-1,2,3-triazol-1-yl)benzamide

Uniqueness

2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide is unique due to the combination of its bromo, triazole, and benzamide functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-bromo-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O/c1-10(2)13(9-19-8-7-16-18-19)17-14(20)11-5-3-4-6-12(11)15/h3-8,10,13H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATYKSOOTXPNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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